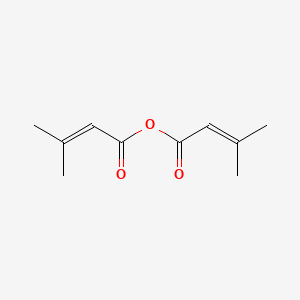

3-Methylbut-2-enoic anhydride

Description

Significance and Research Context of Acid Anhydrides

Acid anhydrides are a class of organic compounds characterized by two acyl groups linked by an oxygen atom. turito.com This functional group makes them highly reactive and valuable reagents in organic chemistry. acs.org Their general formula is R(CO)O(CO)R', where R and R' can be alkyl or aryl groups. turito.com The high electrophilicity of the carbonyl carbons makes them susceptible to nucleophilic acyl substitution reactions. This reactivity allows them to act as potent acylating agents, a process crucial for introducing acyl groups into other molecules.

The applications of acid anhydrides are widespread and impactful. They are fundamental intermediates in the synthesis of pharmaceuticals, polymers, and other fine chemicals. acs.orgfiveable.me For instance, acetic anhydride (B1165640) is famously used in the production of aspirin (B1665792) and cellulose (B213188) acetate. turito.com In materials science, anhydrides are key for synthesizing polyesters and polyimides, which are polymers known for their excellent mechanical properties and thermal stability. acs.orgresearchgate.net The versatility of acid anhydrides in forming esters, amides, and other carboxylic acid derivatives solidifies their essential role in both industrial and laboratory settings. fiveable.melibretexts.org

Specific Relevance of 3-Methylbut-2-enoic Anhydride in Organic Synthesis

This compound serves as a versatile intermediate and reagent in specialized areas of organic synthesis. evitachem.com Its structure, featuring an α,β-unsaturated system, provides unique reactivity that chemists can exploit. It is particularly noted as an effective acylating agent in various chemical transformations. google.com.na

A significant application of this compound is in catalysis, specifically in isothiourea-catalyzed annulation reactions. Research has shown its utility in synthesizing lactam products. rsc.org In one study, the reaction of this anhydride with a benzothiazole (B30560) derivative yielded an achiral lactam product in good yield, demonstrating its effectiveness in creating challenging all-carbon quaternary centers. rsc.org This capability is of high interest in the synthesis of complex molecular architectures.

Furthermore, the anhydride is used as a precursor in the synthesis of other valuable chemical structures. For example, it can be prepared from its corresponding carboxylic acid, 3-methylbut-2-enoic acid, using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI·HCl). rsc.org This homoanhydride can then be used in subsequent synthetic steps. rsc.org Its parent acid and its derivatives are used as intermediates for spices, medicines, and pesticides, indicating the broader chemical family's importance. google.com

| Property | Value | Source |

|---|---|---|

| CAS Number | 34876-10-3 | chemicalbook.comnih.gov |

| Molecular Formula | C10H14O3 | nih.govguidechem.com |

| Molecular Weight | 182.22 g/mol | guidechem.com |

| Boiling Point | 278.5°C at 760 mmHg | guidechem.com |

| Density | 1.006 g/cm³ | guidechem.com |

| Flash Point | 119.8°C | guidechem.com |

| Refractive Index | 1.464 | guidechem.com |

| IUPAC Name | 3-methylbut-2-enoyl 3-methylbut-2-enoate (B8612036) | nih.gov |

Historical Overview of Research Involving this compound

The study and synthesis of this compound have been documented in chemical literature for several decades. An early synthesis was reported in a 1981 article in the journal Synthesis. guidechem.com Further research and synthetic methodologies continued to be developed. A 2004 article in the European Journal of Organic Chemistry also detailed a preparation method for the compound. chemsrc.com

In the context of industrial applications, a 2004 patent described a process for producing acid anhydrides, highlighting their utility as acylating agents for amidation and esterification, which includes compounds like this compound. google.com.na The parent compound, 3-methylbut-2-enoic acid (also known as senecioic acid), has its own history of investigation. It is recognized as an endogenous metabolite and has been explored for the synthesis of antifungal drugs and pyrethroid-class agricultural chemicals. google.comglpbio.comebi.ac.uk More recent research, such as a 2016 study published by the Royal Society of Chemistry, continues to explore the anhydride's reactivity, for instance, in the generation of all-carbon quaternary centers in catalytic processes. rsc.org This progression from initial synthesis reports to sophisticated applications in catalysis illustrates the compound's enduring relevance in organic chemistry.

| Area of Research | Finding | Source |

|---|---|---|

| Catalytic Annulation | Used with an isothiourea catalyst to synthesize achiral lactam products and generate all-carbon quaternary centers. | rsc.org |

| Homoanhydride Synthesis | Synthesized from 3-methylbut-2-enoic acid using EDCI·HCl as a coupling agent for use as a reactive intermediate. | rsc.org |

| Industrial Production | Identified as a useful acylating agent in a patented process for producing acid anhydrides. | google.com.na |

| General Organic Synthesis | Described as a versatile compound in organic synthesis and polymer chemistry. | evitachem.com |

Structure

3D Structure

Properties

IUPAC Name |

3-methylbut-2-enoyl 3-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-7(2)5-9(11)13-10(12)6-8(3)4/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQEIMEGRSTXEMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC(=O)C=C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60956357 | |

| Record name | 3-Methylbut-2-enoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34876-10-3 | |

| Record name | 2-Butenoic acid, 3-methyl-, 1,1′-anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34876-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenoic acid, 3-methyl-, 1,1'-anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034876103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crotonic acid, anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenoic acid, 3-methyl-, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylbut-2-enoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-butenoic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 3 Methylbut 2 Enoic Anhydride

Fundamental Reactivity of Acid Anhydrides in Nucleophilic Acyl Substitution

Acid anhydrides, including 3-Methylbut-2-enoic anhydride (B1165640), are derivatives of carboxylic acids and are characterized by the presence of two acyl groups linked by an oxygen atom. This structure makes them effective acylating agents in nucleophilic acyl substitution reactions. The carbonyl carbon in an acid anhydride is electrophilic and is susceptible to attack by a variety of nucleophiles. The ensuing reaction typically involves the formation of a tetrahedral intermediate, which then collapses, expelling a carboxylate ion as a stable leaving group. This fundamental reactivity is the basis for several important transformations in organic synthesis.

Aminolysis: Mechanisms and Scope for Amide Formation

The reaction of an acid anhydride with a primary or secondary amine, known as aminolysis, is a common and efficient method for the synthesis of amides. fishersci.it The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. This initial step forms a tetrahedral intermediate. Subsequently, a proton transfer can occur, followed by the elimination of a carboxylate anion, which is a good leaving group. The final product is an amide and a carboxylic acid. To drive the reaction to completion, often two equivalents of the amine are used; one acts as the nucleophile, and the second acts as a base to neutralize the carboxylic acid byproduct. libretexts.org

The scope of this reaction is broad, accommodating a wide range of primary and secondary amines. For 3-Methylbut-2-enoic anhydride, this reaction would yield N-substituted 3-methylbut-2-enamides. The specific nature of the amine (steric hindrance, electronic effects) can influence the reaction rate and conditions required. For instance, less nucleophilic amines may require heating or the use of a catalyst to proceed at a reasonable rate. researchgate.net The formation of amides from acid anhydrides is a cornerstone of peptide synthesis, where the controlled formation of amide bonds is critical. fishersci.itorganic-chemistry.org

Alcoholysis: Mechanisms and Scope for Ester Formation

Alcoholysis is the reaction of an acid anhydride with an alcohol to form an ester and a carboxylic acid. libretexts.org Similar to aminolysis, the mechanism begins with the nucleophilic attack of the alcohol's oxygen atom on a carbonyl carbon of the anhydride, leading to a tetrahedral intermediate. youtube.comlibretexts.org The intermediate then collapses, eliminating a carboxylate leaving group to yield the ester. libretexts.org This reaction is often catalyzed by an acid or a base like pyridine (B92270). Pyridine can act as a nucleophilic catalyst, forming a more reactive acylpyridinium ion, and also serves as a base to neutralize the carboxylic acid byproduct. libretexts.org

The reaction of this compound with an alcohol will produce a 3-methylbut-2-enoate (B8612036) ester. The choice of alcohol can range from simple primary and secondary alcohols to more complex polyols, allowing for the synthesis of a diverse array of esters. The reaction is generally high-yielding and irreversible, which makes it a preferred method for ester synthesis over the direct Fischer esterification of carboxylic acids with alcohols, which is a reversible process. libretexts.org

Hydrolysis: Implications in Reaction Design

Hydrolysis is the reaction of an acid anhydride with water to produce two equivalents of the corresponding carboxylic acid. libretexts.org For this compound, hydrolysis yields two molecules of 3-methylbut-2-enoic acid. The mechanism is analogous to aminolysis and alcoholysis, with water acting as the nucleophile. libretexts.org

This reaction has significant implications for reaction design. Because acid anhydrides are sensitive to moisture, reactions involving them are typically carried out under anhydrous ("dry") conditions to prevent the unwanted hydrolysis of the starting material. libretexts.org If water is present in the reaction mixture, it can compete with the intended nucleophile, leading to a decrease in the yield of the desired product and the formation of the carboxylic acid byproduct. In some synthetic contexts, the hydrolysis of an anhydride might be a desired transformation, but more commonly, it is a side reaction that needs to be carefully managed. tandfonline.com

Advanced Reaction Pathways Involving this compound

Beyond fundamental nucleophilic acyl substitution, this compound participates in more complex and specialized transformations, particularly in the realm of catalytic reactions for the synthesis of heterocyclic structures.

Catalytic Annulation Reactions and Heterocycle Synthesis

This compound is a valuable precursor for generating α,β-unsaturated acyl ammonium (B1175870) intermediates in the presence of Lewis base catalysts like isothioureas. nih.govrsc.orgresearchgate.net These reactive intermediates can then undergo annulation reactions, which are ring-forming processes, with suitable nucleophiles to construct a variety of heterocyclic scaffolds. nih.govbeilstein-journals.org Annulation reactions are powerful tools in organic synthesis as they allow for the rapid assembly of complex cyclic molecules from simpler starting materials.

A notable application of this compound is in isothiourea-catalyzed annulation reactions with 2-acylbenzazoles. nih.govrsc.orgresearchgate.net In these reactions, the isothiourea catalyst first reacts with the anhydride to form a highly reactive α,β-unsaturated acyl ammonium intermediate. nih.gov This intermediate then serves as an electrophile for the benzazole nucleophile.

The reaction's chemoselectivity, meaning whether a lactam (N-cyclization) or a lactone (O-cyclization) is formed, can be tuned by the structure of the benzazole. nih.govrsc.orgresearchgate.net Specifically, when 2-phenacylbenzothiazole is used as the nucleophile, the reaction preferentially forms a lactam product. nih.govrsc.org In contrast, using 2-phenacylbenzoxazole as the nucleophile leads selectively to the formation of a lactone. nih.govrsc.org

Computational studies have provided insight into the origin of this chemoselectivity. nih.govresearchgate.net In the case of benzothiazole-derived nucleophiles, stabilizing 1,5-S···O non-bonding interactions between the sulfur atom of the benzothiazole (B30560) and an oxygen atom of the intermediate favor the transition state leading to the lactam. nih.gov For benzoxazole-based nucleophiles, a C–H···O interaction becomes the dominant stabilizing force, directing the reaction towards the formation of the lactone. nih.gov

A study utilizing this compound and a benzothiazole derivative in the presence of an isothiourea catalyst successfully produced the corresponding achiral lactam product in good yield. rsc.orgresearchgate.net

Table 1: Isothiourea-Catalyzed Annulation of this compound with a Benzazole Derivative

| Anhydride | Benzazole Derivative | Catalyst | Product Type | Yield |

|---|---|---|---|---|

| This compound | 2-Phenacylbenzothiazole | Isothiourea | Lactam | Good rsc.orgresearchgate.net |

Chemo- and Enantioselective Formation of Lactam and Lactone Heterocycles

The synthesis of lactam and lactone heterocycles using this compound can be achieved with high levels of chemo- and enantioselectivity through isothiourea-catalyzed annulation reactions. researchgate.netrsc.org This process involves the reaction of 2-acyl benzazoles with α,β-unsaturated acyl ammonium intermediates derived from the anhydride. rsc.org The chemoselectivity of the reaction, which dictates whether a lactam or a lactone is formed, is highly dependent on the nature of the benzazole nucleophile. rsc.org

Specifically, the use of acylbenzothiazole derivatives as nucleophiles preferentially leads to the formation of lactams, while acylbenzoxazole derivatives favor the formation of lactone products. rsc.orgrsc.org This selectivity is attributed to non-bonding 1,5-S/O interactions and C–H/O interactions that govern the structural preorganization of the reactive intermediates. researchgate.net In the case of benzothiazoles, two significant 1,5-S⋯O interactions are believed to control the preorganization and subsequent chemoselectivity, leading to lactam formation. researchgate.net Conversely, with benzoxazoles, the absence of a second stabilizing 1,5-S⋯O interaction results in a dominant C–H⋯O interaction, which directs the reaction towards lactone formation. rsc.org

This methodology has proven effective in producing these heterocyclic products in good yields (up to 95%) and with high enantiomeric excess (up to 99%). rsc.org The reaction tolerates a range of substituents on the anhydride, including both electron-donating and electron-withdrawing groups. rsc.org For instance, heteroaryl substituents such as 2-furyl, 3-furyl, and 3-thiophenyl have been successfully incorporated with excellent enantioselectivity (90–99% ee). researchgate.netrsc.org

Initial studies employing this compound in these isothiourea-catalyzed annulations resulted in the formation of the expected achiral lactam product in good yield. researchgate.netrsc.org This demonstrates the utility of this compound as a precursor for generating α,β-unsaturated acyl ammonium intermediates in these complex cyclizations.

Stereochemical Control in All-Carbon Quaternary Center Generation

The generation of all-carbon quaternary stereocenters is a significant challenge in organic synthesis due to the steric congestion around the newly formed center. csic.es Isothiourea-catalyzed annulation reactions utilizing trisubstituted homoanhydrides, such as derivatives of this compound, have provided a pathway to access these challenging stereogenic centers. researchgate.netrsc.org

In this context, this compound itself has been used in initial studies, leading to the formation of an achiral lactam product in good yield. researchgate.netrsc.org While this specific reaction does not generate a stereocenter, it establishes the compatibility of the anhydride's structure within the reaction framework for building more complex molecules. researchgate.netrsc.org

To achieve stereochemical control and generate a quaternary center, a modified anhydride, (2E)-4,4,4-trifluoro-3-methylbut-2-enoic anhydride, was employed. researchgate.netrsc.org This led to the formation of a cyclized lactam product containing a stereogenic quaternary trifluoromethyl group in moderate yield but with a high enantiomeric excess of 96%. researchgate.netrsc.org Notably, in this specific annulation, no lactone products were observed, highlighting the high chemoselectivity of the reaction. researchgate.netrsc.org The creation of quaternary stereocenters is often elusive due to the steric hindrance between carbon substituents, making these catalytic methods particularly valuable. csic.es

The ability to control the stereochemistry in the formation of all-carbon quaternary centers is crucial for the synthesis of complex, biologically active molecules and pharmaceutical ingredients. csic.es

Friedel-Crafts Acylation Reactions Utilizing this compound

This compound serves as an effective electrophilic acylating agent in Friedel-Crafts acylation reactions. rsc.orgresearchgate.net This reaction involves the introduction of an acyl group onto an aromatic ring and is a fundamental method for forming carbon-carbon bonds. nih.govrsc.org In this process, this compound reacts with an aromatic compound in the presence of a Lewis acid catalyst. rsc.orgsigmaaldrich.cn

The anhydride acts as the source of the acyl group, which becomes the electrophile that attacks the electron-rich aromatic ring. sigmaaldrich.cn Friedel-Crafts acylation is a type of electrophilic aromatic substitution. nih.govnumberanalytics.com The use of an acid anhydride, like this compound, is a common alternative to using acyl chlorides for this purpose. rsc.orgscience-revision.co.uk A key advantage of using an acylating agent is that the product, an aryl ketone, is generally less reactive than the starting aromatic compound. This deactivation of the ring prevents multiple acylations from occurring, which can be a significant issue in the related Friedel-Crafts alkylation reactions. science-revision.co.ukjkchemical.com

The Friedel-Crafts acylation reaction relies on a Lewis acid catalyst to activate the acylating agent, in this case, this compound. sigmaaldrich.cniitk.ac.in Common Lewis acids used for this purpose include aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and zinc chloride (ZnCl₂). iitk.ac.inorganic-chemistry.org

The mechanism proceeds through the following key steps:

Activation of the Anhydride : The Lewis acid coordinates to one of the carbonyl oxygen atoms of the this compound. iitk.ac.in This coordination polarizes the C-O bond, making the carbonyl carbon significantly more electrophilic. iitk.ac.in

Formation of the Acylium Ion : The complex formed between the Lewis acid and the anhydride can then generate a resonance-stabilized acylium ion. sigmaaldrich.cn This acylium ion is a potent electrophile. sigmaaldrich.cn

Electrophilic Aromatic Substitution : The electron-rich aromatic ring attacks the electrophilic carbon of the acylium ion, forming a new carbon-carbon bond and a Wheland intermediate (a resonance-stabilized carbocation). iitk.ac.in

Deprotonation : A base, often the Lewis acid-anion complex, removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the final aryl ketone product. iitk.ac.in The Lewis acid catalyst is regenerated in this step. iitk.ac.in

The choice of Lewis acid can influence the reaction's efficiency and selectivity. organic-chemistry.org For instance, copper(II) triflate (Cu(OTf)₂) has been shown to be a highly efficient catalyst for the acylation of various substrates under mild conditions. organic-chemistry.org

Role as an Electrophilic Acylating Agent

Unconventional and Mechanistically Complex Transformations

An interesting and mechanistically complex transformation involving this compound is its reaction with 2,3,6-trimethoxytoluene in the presence of trifluoroacetic anhydride, which leads to the formation of an isocoumarin (B1212949). rsc.orgresearchgate.net This reaction demonstrates the potential for regioselective acylation to initiate a cascade of events resulting in a complex heterocyclic structure. rsc.orgresearchgate.net

In a specific case study, the prolonged reaction of 2,3,6-trimethoxytoluene with an excess of a pre-mixed solution of (E)-2-methylbut-2-enoic acid and trifluoroacetic anhydride (which would form the mixed anhydride in situ) in the presence of air resulted in the formation of 5,6,8-trimethoxy-3,4,7-trimethylisocoumarin in a 66% yield as the sole isolated product. rsc.orgresearchgate.net

By analyzing the products at shorter reaction times, the reaction mechanism was elucidated and found to involve several steps:

Initial Regioselective Acylation : The reaction begins with the regioselective Friedel-Crafts acylation of the electron-rich aromatic ring of 2,3,6-trimethoxytoluene to produce an α,β-unsaturated aryl ketone. rsc.orgresearchgate.net

Cyclization : This intermediate then undergoes cyclization to form a mixture of cis and trans indanones. rsc.orgresearchgate.net

O-Acylation : The indanones are then O-acylated to yield an indenyl ester. rsc.orgresearchgate.net

Oxidative Rearrangement : In the presence of trifluoroacetic acid and atmospheric oxygen, the indanones and the indenyl ester can react further to form the isocoumarin. rsc.orgresearchgate.net This final step is proposed to proceed through the intermediacy of an α-keto indanyl hydroperoxide, which then undergoes an acid-catalyzed Baeyer-Villiger-type rearrangement to incorporate an oxygen atom into the ring, ultimately yielding the isocoumarin structure. rsc.orgresearchgate.net

This case study highlights how the reactivity of this compound can be harnessed in a non-traditional manner to construct complex polycyclic systems through a sequence of regioselective acylation and subsequent intramolecular transformations. rsc.orgresearchgate.net

Elucidation of Intermediates and Novel Reaction Pathwaysnih.gov

The reactivity of this compound in organocatalyzed reactions has been a subject of detailed research, leading to the elucidation of key reactive intermediates and the discovery of novel, selective reaction pathways. Mechanistic studies, often supported by computational analysis, have provided significant insights into how this anhydride participates in complex molecular transformations.

A pivotal area of investigation has been the isothiourea-catalyzed annulation reactions involving this compound. In these processes, the anhydride serves as a precursor to a highly reactive α,β-unsaturated acyl ammonium intermediate. rsc.orgresearchgate.net The formation of this intermediate is a crucial first step, activating the anhydride for subsequent nucleophilic attack. rsc.orgrsc.org

The catalytic cycle, as proposed in several studies, commences with the N-acylation of the isothiourea catalyst, such as HyperBTM, by this compound. rsc.orgresearchgate.net This step generates the key α,β-unsaturated acyl ammonium species. This intermediate is characterized by its electrophilicity at both the C1 (carbonyl) and C3 (β-carbon) positions. rsc.orgnih.gov The conformation of this intermediate is believed to be stabilized by a non-covalent 1,5-S···O interaction between the sulfur atom of the isothiourea and the carbonyl oxygen of the acyl group, which plays a significant role in controlling the stereochemical outcome of the reaction. nih.govrsc.org

Following the formation of the acyl ammonium intermediate, a stereodetermining 1,4-conjugate addition of a nucleophile occurs. rsc.org For instance, in reactions with 2-acylbenzazoles, the anionic benzazole nucleophile adds to the β-position of the acyl ammonium intermediate. This is followed by a proton transfer to yield a pre-cyclization intermediate. rsc.org

A novel aspect of this reaction pathway is the chemoselective cyclization of the pre-cyclization intermediate, which can proceed via two distinct routes to form either a lactam or a lactone. rsc.orgresearchgate.net The choice between these pathways is governed by the nature of the nucleophile and non-bonding interactions within the transition state. rsc.orgresearchgate.net

Lactam Formation: When 2-acylbenzothiazoles are used as nucleophiles, the reaction preferentially forms lactam products. rsc.orgresearchgate.net Computational studies using Density Functional Theory (DFT) have revealed that this selectivity is governed by two key stabilizing 1,5-S···O interactions in the transition state leading to the lactam. rsc.orgresearchgate.net One interaction exists within the catalyst structure, and a second, crucial interaction occurs between the sulfur atom of the benzothiazole and the carbonyl oxygen. rsc.org

Lactone Formation: Conversely, when the nucleophile is switched to a 2-acylbenzoxazole, the reaction pathway shifts to favor the formation of lactone products. rsc.orgresearchgate.net In this case, the stabilizing second 1,5-S···O interaction is absent. Instead, a weaker C-H···O interaction is thought to influence the structural preorganization, leading to O-cyclization. researchgate.net

Initial studies using this compound in these annulations with a benzothiazole derivative resulted in the formation of the expected achiral lactam product in good yield. rsc.orgresearchgate.net

The elucidation of these intermediates and pathways has been supported by detailed research findings, including kinetic analysis and computational modeling.

Table 1: Key Intermediates in the Isothiourea-Catalyzed Annulation of this compound

| Intermediate Name | Description | Method of Elucidation |

| α,β-Unsaturated Acyl Ammonium Intermediate | Formed by the reaction of this compound with the isothiourea catalyst. It is the key electrophilic species. | Postulated in mechanistic studies and supported by DFT calculations. rsc.orgscispace.com |

| Pre-cyclization Intermediate | Formed after the 1,4-conjugate addition of the nucleophile to the α,β-unsaturated acyl ammonium intermediate, followed by proton transfer. | Inferred from product structures and DFT computational modeling of the reaction pathway. rsc.org |

| Isothiouronium Enolate | Generated after the Michael addition of a nucleophile to the α,β-unsaturated acyl ammonium intermediate. | Characterized in related systems through mechanistic studies and is a key intermediate in explaining product formation. rsc.org |

Table 2: Research Findings on Reaction Pathways

| Finding | Methodology | Reference |

| Chemoselectivity between lactam and lactone formation is dependent on the benzazole nucleophile (benzothiazole vs. benzoxazole). | Product analysis from reactions with different nucleophiles. | rsc.org |

| Two stabilizing 1,5-S···O interactions in the transition state favor lactam formation with benzothiazole nucleophiles. | Density Functional Theory (DFT) calculations. | rsc.orgresearchgate.net |

| A dominant C-H···O interaction in the transition state leads to lactone formation with benzoxazole (B165842) nucleophiles. | Inferred from computational studies and the absence of the second S···O interaction. | researchgate.net |

| This compound yields the expected achiral lactam product in good yield in reactions with 2-acylbenzothiazoles. | Experimental synthesis and product characterization. | rsc.orgresearchgate.net |

This detailed understanding of the intermediates and competing reaction pathways allows for the rational design of synthetic strategies to selectively produce complex heterocyclic molecules from this compound.

Applications of 3 Methylbut 2 Enoic Anhydride in Advanced Organic Synthesis

Strategic Precursor in Complex Molecule Synthesis

The unique structure of 3-methylbut-2-enoic anhydride (B1165640) makes it a valuable starting material for the synthesis of intricate molecular architectures.

Semisynthesis, which utilizes compounds isolated from natural sources as starting materials for chemical modifications, is a key application area for 3-methylbut-2-enoic anhydride. scripps.edu This approach is often employed when the target molecule is too complex or costly to produce through total synthesis. scripps.edu

A notable example is in the preparation of ingenol (B1671944) mebutate (PEP005), a compound used in the treatment of certain skin conditions. The synthesis involves the selective esterification of the hydroxyl group at the 3-position of ingenol with the angelate nucleus, which is derived from (Z)-2-methylbut-2-enoic acid. researchgate.net this compound, specifically 2,4,6-trichlorobenzoic (Z)-2-methylbut-2-enoic anhydride, has been successfully used as the acylating agent in this transformation. researchgate.netresearchgate.net This method is crucial because direct esterification with angelic acid can be complicated by the easy isomerization to tiglic esters. researchgate.net

Another significant application is in the divergent synthesis of analogs of thapsigargin (B1683126), a potent inhibitor of the SERCA-pump protein. researchgate.net In these syntheses, varied acyl chains are introduced at different positions of a common building block. researchgate.net For instance, 2,4,6-trichlorobenzoic (Z)-2-methylbut-2-enoic anhydride is used for the angeloylation at the 3-OH position. researchgate.netresearchgate.net

Furthermore, research has shown the utility of this compound in isothiourea-catalyzed annulations to generate lactam products. rsc.orgrsc.org In initial studies, it was used to create an achiral lactam product in good yield, demonstrating its role in the formation of all-carbon quaternary centers. rsc.orgresearchgate.net

Table 1: Semisynthesis Applications of this compound

| Target Molecule/Analog | Precursor | Key Transformation | Reagent Form |

| Ingenol Mebutate (PEP005) | Ingenol | Selective 3-OH angeloylation | 2,4,6-trichlorobenzoic (Z)-2-methylbut-2-enoic anhydride |

| Thapsigargin Analogs | Thapsigargin-related building blocks | 3-OH angeloylation | 2,4,6-trichlorobenzoic (Z)-2-methylbut-2-enoic anhydride |

| Achiral Lactam Product | 2-acyl benzazoles | Isothiourea-catalyzed annulation | This compound |

The products derived from reactions involving this compound can be further functionalized using powerful catalytic cross-coupling reactions, enhancing their molecular diversity and potential utility. rsc.orgrsc.org Palladium-catalyzed reactions are particularly prominent in this context. rsc.orgrsc.org

The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. wikipedia.orglibretexts.org While direct coupling of anhydrides with boronic acids was a later development, it has become a valuable tool. nih.gov The catalytic cycle generally involves oxidative addition of the anhydride to a palladium(0) species, transmetalation with the organoboron compound, and reductive elimination to yield the ketone product. nih.govmdpi.com

In the context of products derived from this compound, a key application is the derivatization of heterocyclic products. For example, a 3-bromophenyl-substituted lactam, prepared on a gram scale with high enantioselectivity, was subjected to Suzuki coupling. rsc.orgrsc.org This reaction proceeded in 70% yield with no loss of enantiomeric excess, demonstrating the robustness of this derivatization strategy. rsc.orgrsc.org This highlights the ability to introduce further aryl groups into the complex molecular scaffold.

The Heck reaction, another palladium-catalyzed process, forms a carbon-carbon bond by coupling an unsaturated halide with an alkene. libretexts.org The catalytic cycle involves the oxidative addition of the halide to the palladium(0) catalyst, migratory insertion of the alkene, and subsequent β-hydride elimination. libretexts.org

To demonstrate the synthetic utility of the lactam products mentioned earlier, a Heck reaction was performed. rsc.orgrsc.org The same 3-bromophenyl-substituted lactam was reacted with methyl acrylate (B77674) in a Heck reaction, affording the desired product in an impressive 89% yield and maintaining an enantiomeric excess of 97%. rsc.orgrsc.org This successful derivatization further showcases the potential for elaborating the core structure with various functional groups.

Table 2: Palladium-Catalyzed Derivatizations

| Reaction | Substrate | Coupling Partner | Catalyst System | Yield | Enantiomeric Excess (ee) |

| Suzuki Coupling | 3-BrC₆H₄-substituted lactam | Not specified | Palladium catalyst | 70% | No erosion |

| Heck Reaction | 3-BrC₆H₄-substituted lactam | Methyl acrylate | Palladium catalyst | 89% | 97% |

Derivatization Strategies of Products via Catalytic Cross-Coupling Reactions

Palladium-Catalyzed Suzuki Coupling Applications

Contributions to Polymer Chemistry and Advanced Material Science Research

Beyond its use in synthesizing discrete small molecules, this compound also finds applications in the creation of macromolecules.

This compound serves as a monomer in polymerization reactions. Polymer synthesis involves joining monomers into long chains, and the properties of the resulting polymer are highly dependent on the monomer's structure. sigmaaldrich.com

In polymer chemistry, anhydrides can be used in condensation polymerization to form polyanhydrides. nih.gov One study highlighted that incorporating this compound into epoxy resins resulted in materials with improved tensile strength and thermal resistance. This suggests its potential for developing advanced materials with enhanced physical properties.

Acylation Processes in the Formation of Polyesters and Polyamides

The utilization of this compound in the synthesis of polyesters and polyamides represents a specialized area of polymer chemistry, leveraging the reactivity of the anhydride group for the formation of ester and amide linkages, respectively. The presence of a carbon-carbon double bond in the monomer's backbone introduces functionality into the resulting polymers, opening avenues for subsequent modifications or for imparting specific properties to the material. The acylation process, in this context, refers to the reaction of the anhydride with diols or diamines to form the repeating units of the polymer chain.

The synthesis of polyesters from this compound and a diol, such as ethane-1,2-diol, proceeds via a step-growth polycondensation reaction. In this reaction, the hydroxyl groups of the diol act as nucleophiles, attacking the electrophilic carbonyl carbons of the anhydride. libretexts.org This reaction leads to the opening of the anhydride ring and the formation of an ester bond and a carboxylic acid. The newly formed carboxylic acid can then react with another diol molecule, continuing the polymerization process. This reaction is typically carried out at elevated temperatures to drive the removal of the condensation byproduct, which in the subsequent esterification steps is water, thereby shifting the equilibrium towards the formation of a high molecular weight polymer. tandfonline.comuobasrah.edu.iq The use of a catalyst, such as a mild acid or a base, can facilitate the reaction. itu.edu.trquora.com For instance, a base like pyridine (B92270) can act as a catalyst by activating the alcohol. quora.com

The general scheme for the polycondensation of this compound with a generic diol (HO-R-OH) is as follows:

n (CH₃)₂C=CHCO-O-OCCH=C(CH₃)₂ + n HO-R-OH → [-O-R-O-C(=O)C(CH₃)=CH-C(=O)-]n + 2n-1 H₂O

The properties of the resulting unsaturated polyester (B1180765) would be influenced by the structure of the diol used and the reaction conditions. The presence of the methyl groups and the double bond in the polymer backbone would affect its thermal properties, solubility, and mechanical strength.

Similarly, this compound can be used to synthesize polyamides by reacting it with a diamine, such as 1,6-hexanediamine. savemyexams.comopenstax.orglibretexts.org The nucleophilic amine groups of the diamine attack the carbonyl carbons of the anhydride, leading to the formation of an amide bond and a carboxylic acid. uobasrah.edu.iq This initial reaction is followed by subsequent condensation steps to form the polyamide chain. rasayanjournal.co.in The reaction is also a step-growth polymerization and typically requires heat.

The general reaction for the formation of a polyamide from this compound and a generic diamine (H₂N-R'-NH₂) is:

n (CH₃)₂C=CHCO-O-OCCH=C(CH₃)₂ + n H₂N-R'-NH₂ → [-NH-R'-NH-C(=O)C(CH₃)=CH-C(=O)-]n + 2n-1 H₂O

The resulting polyamide would possess unsaturation in its backbone, which could be a site for cross-linking or other post-polymerization modifications. researchgate.net The properties of the polyamide would be dependent on the specific diamine used.

Detailed Research Findings

While specific research focusing exclusively on the polymerization of this compound is limited, the principles of unsaturated polyester and polyamide synthesis are well-established. tandfonline.comresearchgate.netresearchgate.net Studies on similar unsaturated anhydrides, like maleic anhydride, show that the properties of the resulting polymers can be tailored by controlling the reaction conditions and the co-monomers used. tandfonline.comresearchgate.net For instance, the degree of isomerization of the double bond (from cis to trans) during polymerization can significantly impact the mechanical properties of the final cured resin. researchgate.net

Illustrative Data Tables

The following data tables are illustrative examples based on typical results observed for the synthesis of unsaturated polyesters and polyamides. No direct experimental data for the polymerization of this compound was found in the searched literature.

Table 1: Illustrative Reaction Conditions for Polyester Synthesis

| Diol | Catalyst | Temperature (°C) | Reaction Time (h) | Resulting Polymer |

| Ethane-1,2-diol | p-Toluenesulfonic acid | 180 | 8 | Unsaturated Polyester |

| 1,4-Butanediol | Zinc Acetate | 200 | 6 | Unsaturated Polyester |

| 1,6-Hexanediol | None | 220 | 12 | Unsaturated Polyester |

Table 2: Illustrative Properties of a Hypothetical Polyester from this compound and 1,4-Butanediol

| Property | Value |

| Glass Transition Temperature (Tg) | 45 - 55 °C |

| Molecular Weight (Mn) | 8,000 - 12,000 g/mol |

| Solubility | Soluble in THF, Chloroform |

| Appearance | Viscous, yellowish liquid |

Table 3: Illustrative Reaction Conditions for Polyamide Synthesis

| Diamine | Solvent | Temperature (°C) | Reaction Time (h) | Resulting Polymer |

| 1,6-Hexanediamine | N-Methyl-2-pyrrolidone (NMP) | 160 | 10 | Unsaturated Polyamide |

| 1,4-Phenylenediamine | Dimethylacetamide (DMAc) | 180 | 8 | Aromatic Unsaturated Polyamide |

| 4,4'-Oxydianiline | NMP | 190 | 12 | Aromatic Unsaturated Polyamide |

Table 4: Illustrative Properties of a Hypothetical Polyamide from this compound and 1,6-Hexanediamine

| Property | Value |

| Melting Temperature (Tm) | 180 - 200 °C |

| Molecular Weight (Mn) | 15,000 - 20,000 g/mol |

| Solubility | Soluble in strong acids, m-cresol |

| Appearance | Off-white to yellowish solid |

Spectroscopic and Computational Investigations of 3 Methylbut 2 Enoic Anhydride Systems

Advanced Spectroscopic Characterization Techniques for Reaction Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds and for gaining insights into reaction mechanisms. ox.ac.ukresearchgate.netweebly.com In the context of reactions involving 3-methylbut-2-enoic anhydride (B1165640), ¹H and ¹³C NMR are routinely used to characterize products and monitor reaction progress. For instance, in the synthesis of 3-methylbut-2-enoyl chloride from 3-methylbut-2-enoic acid, ¹H NMR spectroscopy can be used to follow the conversion, with characteristic signals for the vinyl proton and the two methyl groups. The ¹H NMR spectrum of 3-methylbut-2-enoyl chloride shows a multiplet for the vinyl proton (CH) around 6.04-6.05 ppm and two doublets for the methyl protons (CCH₃) at approximately 2.15 ppm and 1.95 ppm. The corresponding ¹³C NMR spectrum exhibits signals for the carbonyl carbon, the two olefinic carbons, and the two methyl carbons.

Table 1: Representative ¹H NMR Data for a 3-Methylbut-2-enoic Acid Derivative.

| Functional Group | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| CH | 6.04-6.05 | m | - |

| CCH₃ | 2.15 | d | 1.2 |

| CCH₃ | 1.95 | d | 1.2 |

This table is based on data for 3-methylbut-2-enoyl chloride.

Theoretical and Computational Chemistry Approaches

Quantum Mechanical Modeling for Mechanistic Understanding and Energy Landscapes

Quantum mechanical modeling, particularly Density Functional Theory (DFT), has become a powerful tool for investigating the mechanisms of reactions involving 3-methylbut-2-enoic anhydride. researchgate.net These computational methods allow for the mapping of potential energy surfaces, which helps in understanding reaction pathways, identifying transition states, and predicting the feasibility of a proposed mechanism. uis.edu.co

For example, in the context of isothiourea-catalyzed annulations, DFT calculations have been employed to explore the energy landscapes of acyl ammonium (B1175870) intermediates derived from anhydrides. researchgate.net These studies provide insight into the energetics of the catalytic cycle, including the formation of key intermediates and the barriers to cyclization. researchgate.netrsc.org By calculating the relative energies of different transition states, researchers can rationalize the observed product distributions and reaction rates. uis.edu.co Such computational investigations were crucial in understanding the chemoselectivity in the formation of lactam versus lactone products in reactions with benzazole derivatives. researchgate.netrsc.org

Computational Insights into Stereoselectivity and Chemo-Differentiation

Computational chemistry plays a vital role in explaining and predicting the stereoselectivity and chemoselectivity of reactions. mdpi.comemich.edu In reactions where this compound is a precursor to chiral molecules, understanding the factors that control the formation of one stereoisomer over another is critical. researchgate.net

In the isothiourea-catalyzed annulation of benzazoles, computational studies have been instrumental in elucidating the origins of high enantioselectivity. researchgate.netrsc.org These studies have shown that the stereochemical outcome is often determined by subtle differences in the energies of diastereomeric transition states. emich.edu For instance, investigations into the synthesis of all-carbon quaternary centers using this compound revealed that while the expected achiral lactam was formed in good yield, related reactions with other anhydrides showed high enantioselectivity, which could be rationalized through computational models. researchgate.netrsc.org

Furthermore, computational methods help to understand chemo-differentiation, such as the selective formation of a lactam over a lactone. researchgate.netrsc.org By modeling the different possible reaction pathways and their associated transition states, researchers can identify the factors that favor one product over another. researchgate.net

Analysis of Non-Covalent Interactions Governing Reactivity (e.g., 1,5-S⋯O, C-H⋯O)

Non-covalent interactions (NCIs) are increasingly recognized as key factors in controlling chemical reactivity and selectivity. scielo.org.mxrsc.orgmdpi.com In systems derived from this compound, specific NCIs can play a decisive role in pre-organizing the transition state, thereby influencing the reaction outcome. researchgate.netrsc.org

A significant example is the role of 1,5-S⋯O interactions in isothiourea-catalyzed annulations. researchgate.netrsc.org Computational studies have revealed that attractive interactions between a sulfur atom in the catalyst and an oxygen atom in the acyl ammonium intermediate can lead to a specific conformational pre-organization. researchgate.netrsc.org This pre-organization can favor one reaction pathway over others, leading to high levels of chemo- and enantioselectivity. researchgate.net In the absence of this strong 1,5-S⋯O interaction, other weaker interactions, such as C-H⋯O hydrogen bonds, can become dominant in directing the stereochemical and regiochemical course of the reaction. researchgate.netscielo.org.mx The analysis of these subtle forces through computational tools provides a deeper understanding of the underlying principles that govern the reactivity of this compound and its derivatives. rsc.orgmdpi.com

Future Research Directions and Emerging Trends in 3 Methylbut 2 Enoic Anhydride Chemistry

Development of Novel and Highly Selective Catalytic Systems

The advancement of new catalytic methods is crucial for unlocking the full potential of 3-methylbut-2-enoic anhydride (B1165640) in organic synthesis. jku.at Research is increasingly focused on designing catalysts that offer not only high activity but also exceptional chemo-, regio-, and stereoselectivity. nih.govrsc.orgpsi.ch

A significant area of development involves the use of isothiourea Lewis base catalysts. rsc.orgrsc.org These catalysts have been successfully employed in annulation reactions between 2-acyl benzazoles and α,β-unsaturated acyl ammonium (B1175870) intermediates derived from anhydrides. rsc.orgrsc.org The choice of the benzazole substrate (benzothiazole vs. benzoxazole) can remarkably switch the chemoselectivity of the reaction to favor the formation of either lactams or lactones, respectively, in high yields and enantiomeric excess. rsc.orgrsc.org Computational studies have provided insight into this selectivity, highlighting the role of non-bonding 1,5-S⋯O interactions in governing the structural preorganization and chemoselectivity during the catalytic cycle. rsc.orgrsc.org Future work aims to harness this synergy between theoretical modeling and experimental work to develop new isothiourea catalysts for novel enantioselective transformations. rsc.orgrsc.org

Beyond organocatalysis, there is a growing emphasis on employing catalysts based on abundant and less toxic base metals to replace precious metals. jku.at The design of novel catalytic systems for various transformations, including hydrogenation and oxidation reactions, is a key objective. jku.atnih.gov For instance, developing regenerable catalyst systems, such as highly dispersed silver on alumina (B75360) (Ag/Al2O3) for selective catalytic oxidation, addresses the challenge of catalyst deactivation and the need for frequent replacement in industrial processes. nih.gov Applying such principles to reactions involving 3-methylbut-2-enoic anhydride could lead to more sustainable and cost-effective synthetic routes.

Exploration of New Enantioselective and Diastereoselective Transformations

Building on the foundation of selective catalysis, a major trend is the application of this compound and its derivatives in increasingly complex stereoselective reactions. The ability to control the three-dimensional arrangement of atoms is paramount in the synthesis of pharmaceuticals and biologically active compounds.

Isothiourea-catalyzed annulations have been a particularly fruitful area of research. rsc.orgrsc.org These reactions can be tuned to selectively form either lactam or lactone heterocyclic products with good yields (up to 95%) and high enantiomeric excess (ee) (up to 99%). rsc.orgrsc.org A notable extension of this methodology has been the synthesis of challenging all-carbon quaternary centers. rsc.orgresearchgate.net While initial studies with this compound itself yielded an achiral lactam product in good yield, the use of a related fluorinated anhydride, (2E)-4,4,4-trifluoro-3-methylbut-2-enoic anhydride, successfully led to a cyclized lactam product containing a stereogenic quaternary trifluoromethyl group with 96% ee. rsc.org

Another promising frontier is the formal [2+2] cycloaddition. nih.govacs.org Research has shown that using α-substituted carboxylic acids as precursors for mixed anhydrides, in combination with isothiourea catalysts like HyperBTM, can lead to the formation of β-lactones with excellent diastereo- and enantioselectivity. nih.govacs.org For example, the reaction of an α-trimethylsilyl substituted acid anhydride precursor with a β-phenyltrifluoromethylenone afforded the corresponding β-lactone with 99:1 er and 85:15 dr. acs.org The exploration of different substituents on both the anhydride precursor and the enone continues to expand the scope and utility of these transformations. acs.org

| Reaction Type | Catalyst | Anhydride/Precursor | Substrate | Product Type | Yield | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|---|---|

| Annulation | Isothiourea (HyperBTM) | This compound | 2-Acylbenzothiazole | Achiral Lactam | Good | N/A (Achiral) | rsc.orgresearchgate.net |

| Annulation | Isothiourea (HyperBTM) | (2E)-4,4,4-trifluoro-3-methylbut-2-enoic anhydride | 2-Acylbenzothiazole | Lactam with Quaternary Center | Moderate | 96% ee | rsc.org |

| Annulation | Isothiourea (HyperBTM) | Cinnamic Anhydride | 2-Phenacylbenzoxazole | Lactone | 95% | 98% ee | rsc.org |

| Formal [2+2] Cycloaddition | Isothiourea (HyperBTM) | α-Trimethylsilyl propionic acid | β-Phenyl trifluoromethylenone | β-Lactone | 75% | 99:1 er | acs.org |

Integration with High-Throughput Screening and Automated Synthesis Platforms

To accelerate the discovery and optimization of the catalytic transformations described above, researchers are increasingly turning to high-throughput screening (HTS) and automated synthesis platforms. unchainedlabs.com HTS allows for the rapid, parallel testing of large numbers of chemical compounds or reaction conditions, making it a powerful tool for discovering new reactions or optimizing existing ones for yield and selectivity. unchainedlabs.combmglabtech.com

The integration of HTS in the context of this compound chemistry would involve the systematic exploration of a wide array of variables. unchainedlabs.com Automated robotic systems can manage microplates to screen numerous catalysts, ligands, solvents, bases, and temperature conditions simultaneously. bmglabtech.comsigmaaldrich.com This approach enables scientists to quickly identify "hits" or advantageous conditions and abandon inefficient synthetic routes, saving significant time and resources. unchainedlabs.com For instance, discovering the optimal isothiourea catalyst or the ideal base-metal catalyst for a specific transformation with this compound could be dramatically expedited using HTS kits designed for screening cross-coupling or other reaction types. sigmaaldrich.com

The data generated from HTS, often involving optical measurements like fluorescence or luminescence, provides a comprehensive picture of the reaction landscape. bmglabtech.com While HTS is a tool primarily for lead identification rather than creating a final, market-ready process, it provides the crucial starting points for further, more focused optimization. bmglabtech.comnih.gov The application of these automated technologies will be instrumental in unlocking new, previously unknown reactions and efficiently refining the conditions for the enantioselective and diastereoselective processes involving this compound. nih.gov

Bio-inspired and Biocatalytic Approaches to Synthesis and Modification

Nature provides a rich blueprint for conducting complex chemical transformations with remarkable selectivity and efficiency. Bio-inspired and biocatalytic approaches are emerging as a sustainable and powerful strategy in organic synthesis, including for the modification of compounds like this compound. d-nb.inforesearchgate.net

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical reactions. researchgate.net These biological catalysts often operate under mild conditions (neutral pH, room temperature) and can exhibit exquisite stereoselectivity, which is challenging to achieve with traditional chemical methods. d-nb.info For example, research into the hydration potential of Rhodococcus whole-cell biocatalysts has demonstrated their ability to perform selective water addition to Michael acceptors. d-nb.info While a direct reaction on this compound is not reported, the successful hydration of the structurally related (E)-4-hydroxy-3-methylbut-2-enoic acid showcases the potential of this approach. d-nb.info The study revealed a novel O2-dependent hydratase, highlighting the potential for discovering new enzymatic activities for targeted transformations. d-nb.info

Furthermore, chemoenzymatic synthesis, which combines biological and traditional chemical steps, is a powerful strategy. researchgate.net Isolated enzymes, such as lipases, are widely used for the kinetic resolution of racemic mixtures to produce enantiomerically pure compounds. researchgate.net Such an approach could be envisioned for derivatives of this compound. Bio-inspired synthesis also involves mimicking metabolic pathways or biogenetic routes to construct complex natural products. researchgate.net A total synthesis of (+)-intricarene, for example, was patterned after its likely natural origin from a related diterpene, involving a key transannular cycloaddition. researchgate.net Applying similar biomimetic thinking to the reactivity of this compound could lead to novel and efficient syntheses of complex molecular architectures.

Potential Applications in Functional Materials and Nanotechnology

The unique chemical reactivity of this compound, featuring both an electrophilic anhydride group and a polymerizable double bond, makes it an attractive building block for the development of advanced functional materials and for applications in nanotechnology.

The anhydride moiety is a versatile functional group that can react with nucleophiles like alcohols and amines to form esters and amides, respectively. This reactivity can be harnessed to graft the molecule onto the surfaces of nanomaterials (e.g., silica (B1680970) nanoparticles, carbon nanotubes, metal oxides) to alter their surface properties. Such modifications can improve dispersibility in polymer matrices, introduce specific recognition sites, or provide anchor points for further functionalization.

The α,β-unsaturated system allows this compound to act as a monomer or co-monomer in polymerization reactions. This could lead to the creation of novel functional polymers with tailored properties. For instance, incorporating this monomer into a polymer backbone could introduce reactive sites (from the anhydride, which may partially survive polymerization or be generated from a protected precursor) for post-polymerization modification, creating smart materials that can respond to chemical stimuli.

In the realm of nanotechnology, discrete metal-oxo clusters, which can be thought of as nanoscale metal oxides, are being explored as catalysts and building blocks for metal-organic frameworks (MOFs). researchgate.net Carboxylate ligands are often used to cap these clusters. researchgate.net Derivatives of 3-methylbut-2-enoic acid could serve as functional ligands for these nanostructures, potentially imparting new catalytic or material properties. While direct applications are still in the exploratory phase, the fundamental reactivity of this compound provides a rich platform for future innovations in materials science.

Q & A

Basic Research Questions

Q. What is the role of 3-Methylbut-2-enoic anhydride in asymmetric catalysis, and how is reaction progress monitored?

- Methodological Answer : In isothiourea-catalyzed annulation reactions, this compound acts as an α,β-unsaturated acyl ammonium precursor, enabling the formation of lactam or lactone products. Reaction progress is monitored via 1H NMR spectroscopy to analyze constitutional isomer ratios and chiral HPLC to determine enantiomeric excess (ee). For example, annulation with trisubstituted homoanhydrides yields lactam products with quaternary centers, validated by these techniques .

Q. How is this compound employed to synthesize stereogenic quaternary carbon centers?

- Methodological Answer : The anhydride participates in annulation reactions via isothiourea catalysis, where its α,β-unsaturated acyl ammonium intermediate facilitates cyclization. Product validation involves X-ray crystallography for absolute configuration determination and mass spectrometry for molecular weight confirmation. Notably, trifluoromethyl-substituted derivatives achieve 96% ee in lactam formation, highlighting its utility in constructing challenging stereocenters .

Advanced Research Questions

Q. How do steric and electronic effects of substituents in this compound influence chemo- and enantioselectivity?

- Methodological Answer : Steric hindrance (e.g., 2-BrC6H4 substitution) can suppress reactivity, while electron-withdrawing groups (e.g., 4-CF3C6H4) enhance electrophilicity, altering reaction pathways. Computational studies (e.g., DFT calculations ) and kinetic profiling are critical to dissect these effects. For instance, 2-Br substitution in anhydrides led to reduced ee (81% vs. 33% for lactam/lactone), suggesting competing transition states influenced by steric bulk .

Q. What methodologies resolve contradictions in enantioselectivity data during annulation reactions with this compound?

- Methodological Answer : Discrepancies in ee values (e.g., 16A/16B in ) require multivariate experimental design and mechanistic probing . Techniques include:

- Isotopic labeling to trace reaction pathways.

- Variable-temperature NMR to assess intermediate stability.

- Transition-state modeling using software like Gaussian to identify steric/electronic bottlenecks.

These approaches help reconcile unexpected selectivity trends, such as divergent ee in lactam vs. lactone products .

Q. How can computational tools enhance the predictive design of this compound derivatives for improved selectivity?

- Methodological Answer : Density Functional Theory (DFT) simulations map energy landscapes of acyl ammonium intermediates, predicting regioselectivity and ee. For example, modeling the interaction between anhydride substituents and catalyst active sites (e.g., benzothiazole motifs) can guide the synthesis of derivatives with tailored steric profiles. Experimental validation via kinetic isotope effect (KIE) studies further refines these predictions .

Data Analysis & Experimental Design

Q. What strategies mitigate side reactions (e.g., 1,2-addition) during annulation with this compound?

- Methodological Answer : Optimizing molar ratios (anhydride:nucleophile) and temperature gradients minimizes competing pathways. For example, maintaining sub-0°C conditions suppresses 1,2-addition by stabilizing the α,β-unsaturated intermediate. In situ IR spectroscopy tracks acyl ammonium formation, while quenching experiments isolate side products for structural elucidation via LC-MS .

Q. How is the grafting efficiency of this compound onto polymers quantified, and what are common sources of error?

- Methodological Answer : Acid-base back titration measures grafting ratios, but errors arise from incomplete hydrolysis or side reactions. Calibration with internal standards (e.g., phthalic acid) and control experiments (e.g., blank polymer runs) improve accuracy. Cross-validation via FTIR (C=O stretch at 1780 cm⁻¹) and TGA (weight loss at decomposition stages) ensures reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.